2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol
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Overview
Description
2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol is a chemical compound that belongs to the class of furan derivatives It features a furan ring, a five-membered aromatic ring with an oxygen atom, attached to an isopropyl-amino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol typically involves the reaction of furan-2-carbaldehyde with isopropylamine and ethanol under specific conditions. The reaction can be facilitated by using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler derivatives or intermediates.
Substitution: The amino group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced derivatives or intermediates.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex furan derivatives.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of microbial infections.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol exerts its effects involves its interaction with molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to biological responses. The specific pathways and targets depend on the context of its application, such as antibacterial or antifungal activity.
Comparison with Similar Compounds
2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol is similar to other furan derivatives, but its unique structure sets it apart. Some similar compounds include:
Furan-2-carbaldehyde: A simpler furan derivative without the amino-ethanol moiety.
Isopropylamine derivatives: Compounds with isopropylamine but lacking the furan ring.
Ethanol derivatives: Compounds containing ethanol but without the furan or isopropylamine groups.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(propan-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2)11(5-6-12)8-10-4-3-7-13-10/h3-4,7,9,12H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPLCZLEPIEPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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